Akuammilan

Descripción

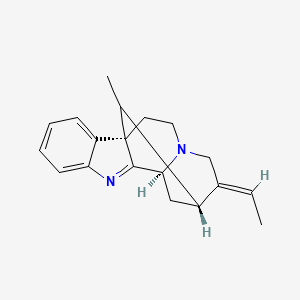

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C19H22N2 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

(1R,10S,12R,13E)-13-ethylidene-18-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene |

InChI |

InChI=1S/C19H22N2/c1-3-13-11-21-9-8-19-12(2)14(13)10-17(21)18(19)20-16-7-5-4-6-15(16)19/h3-7,12,14,17H,8-11H2,1-2H3/b13-3-/t12?,14-,17+,19-/m1/s1 |

Clave InChI |

LASSIAMIDDUFEO-DYAADYKJSA-N |

SMILES isomérico |

C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C |

SMILES canónico |

CC=C1CN2CCC34C(C1CC2C3=NC5=CC=CC=C45)C |

Origen del producto |

United States |

Foundational & Exploratory

The Akuammilan Alkaloid Family: A Technical Guide to Classification, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Akuammilan alkaloids are a prominent and structurally diverse family of monoterpenoid indole alkaloids (MIAs) predominantly isolated from plants of the Apocynaceae family.[1] With a rich history in traditional medicine, these complex natural products continue to attract significant attention from the scientific community due to their wide range of pharmacological activities. This technical guide provides an in-depth overview of the this compound alkaloid family, focusing on their classification, biosynthetic pathways, and key biological activities, with a particular emphasis on their interaction with opioid receptors and their cytotoxic properties.

Classification and Structural Diversity

This compound alkaloids are characterized by a complex, polycyclic framework derived from the precursor strictosidine. The family is further subdivided based on the specific arrangement of rings and functional groups, leading to a wide array of structurally unique compounds.

Key Structural Subclasses Include:

-

Strychnos-type: Characterized by a C2-C16 bond.

-

Akuammiline-type: Defined by a C7-C16 bond.[2]

-

Sarpagan-type: Featuring a C5-C16 bond.[2]

This structural diversity is a key factor contributing to the broad spectrum of biological activities observed within this alkaloid family.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids is a complex enzymatic cascade originating from the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all MIAs. A key intermediate in the formation of the this compound core is geissoschizine.[2] The intricate cyclization of geissoschizine, catalyzed by specific cytochrome P450 enzymes, leads to the formation of the characteristic caged structures of this compound alkaloids.

The following diagram illustrates the key steps in the biosynthetic pathway of akuammiline, a representative this compound alkaloid.

Biological Activities and Quantitative Data

This compound alkaloids exhibit a remarkable range of biological activities, with significant potential for drug development. The two most extensively studied areas are their interactions with opioid receptors and their cytotoxic effects against cancer cell lines.

Opioid Receptor Binding Affinity

Several this compound alkaloids have been identified as ligands for opioid receptors, displaying varying affinities for the mu (µ), delta (δ), and kappa (κ) subtypes. This has led to investigations into their potential as novel analgesics with potentially fewer side effects than traditional opioids.

| Alkaloid | Receptor Subtype | Binding Affinity (Ki, nM) |

| Mitragynine | µ | 230 ± 47 |

| κ | 231 ± 21 | |

| δ | 1011 ± 49 | |

| 7-Hydroxymitragynine | µ | 37 ± 4 |

| κ | 132 ± 7 | |

| δ | 91 ± 8 | |

| Corynantheidine | µ | 57 |

Data compiled from multiple sources.[3][4]

Cytotoxic Activity

A significant number of this compound alkaloids have demonstrated potent cytotoxic activity against a range of human cancer cell lines, making them promising candidates for the development of novel anticancer agents.

| Alkaloid | Cell Line | IC50 (µM) |

| Pileamartine C | KB (mouth epidermal carcinoma) | < 1 |

| HepG-2 (liver carcinoma) | < 1 | |

| LU-1 (lung adenocarcinoma) | < 1 | |

| MCF-7 (breast cancer) | < 1 | |

| Pileamartine D | KB (mouth epidermal carcinoma) | 0.025 |

| HepG-2 (liver carcinoma) | 0.027 | |

| Julandine | KB (mouth epidermal carcinoma) | < 1 |

| HepG-2 (liver carcinoma) | < 1 | |

| LU-1 (lung adenocarcinoma) | < 1 | |

| MCF-7 (breast cancer) | < 1 | |

| Cryptopleurine | KB (mouth epidermal carcinoma) | < 1 |

| HepG-2 (liver carcinoma) | < 1 | |

| LU-1 (lung adenocarcinoma) | < 1 | |

| MCF-7 (breast cancer) | < 1 |

Data compiled from multiple sources.[5]

Experimental Protocols

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard radioligand displacement assay to determine the binding affinity (Ki) of this compound alkaloids for opioid receptors.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor subtype of interest (e.g., CHO-K1 cells transfected with the human µ-opioid receptor) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test this compound alkaloid.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound alkaloid and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion and Future Directions

The this compound alkaloids represent a rich and diverse family of natural products with significant therapeutic potential. Their complex chemical structures and wide range of biological activities, particularly as opioid receptor modulators and cytotoxic agents, make them compelling targets for further research and drug development. Future studies should focus on elucidating the structure-activity relationships of these alkaloids to design more potent and selective drug candidates. Furthermore, advances in synthetic chemistry and metabolic engineering will be crucial for providing sustainable access to these valuable compounds for preclinical and clinical evaluation. The continued exploration of the this compound alkaloid family holds great promise for the discovery of novel therapeutics for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Alkaloids from Leaves of Pilea aff. martinii - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Akuammilan Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of Akuammilan compounds, a structurally diverse class of monoterpene indole alkaloids. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including analgesic, anti-inflammatory, antimalarial, and cytotoxic properties.[1] This document details the primary plant sources, quantitative yields of key alkaloids, and the experimental protocols for their extraction, isolation, and characterization, tailored for professionals in drug discovery and development.

Primary Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found within species of the Apocynaceae family, commonly known as the dogbane family.[2] While several species have been identified as sources, one stands out as the most significant and well-researched.

-

Picralima nitida : Native to tropical West Africa, the tree Picralima nitida (commonly known as Akuamma) is the most prolific natural source of this compound alkaloids.[3] The seeds are particularly rich in these compounds, containing a total alkaloid content ranging from 3.5% to 4.8% by dry weight.[3][4] Key alkaloids isolated from P. nitida seeds include akuammine, akuammidine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[5][6] Akuammine is often the most abundant, comprising approximately 0.56% of the dried seed powder.[7] The fruit rind and stem bark also contain these alkaloids, though typically in lower concentrations.[4][5]

-

Alstonia scholaris : This tree, found in Southeast Asia and the Indian subcontinent, is another notable source. It produces various this compound alkaloids, including akuammiline and scholarisines, from its leaves and bark.[1][8] Research on A. scholaris has been instrumental in elucidating the biosynthetic pathways of these complex molecules.[2]

-

Vinca major : The perennial vine Vinca major (greater periwinkle) has also been reported to contain this compound alkaloids. Notably, the compound vincamajoridine, isolated from this plant, was later identified as being identical to akuammine.[7]

-

Kigelia africana : Recent studies have identified the presence of this compound-17-ol-10-methoxy in the fruit extracts of Kigelia africana, suggesting a broader distribution of this alkaloid class than previously understood.[9][10]

Caption: Major plant sources and the key this compound alkaloids isolated from them.

Quantitative Data on Major this compound Alkaloids

The concentration of specific alkaloids can vary significantly based on the plant source, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data for Picralima nitida, the most commercially and scientifically relevant source.

| Alkaloid | Plant Source | Plant Part | Concentration / Yield | Reference(s) |

| Total Alkaloids | Picralima nitida | Seeds | 3.5 - 4.8% of dried seeds | [4] |

| Total Alkaloids | Picralima nitida | Unripe Fruit Pulp | 8.72 mg/g (0.87%) | [11] |

| Akuammine | Picralima nitida | Seeds | 0.56% of dried seed powder | [7] |

| Akuammidine | Picralima nitida | Seeds | Binds to μ-opioid sites (Ki = 0.6 μM) | [6] |

| Akuammicine | Picralima nitida | Seeds | Binds to κ-opioid sites (Ki = 0.2 μM) | [6] |

Experimental Protocols

The isolation and purification of this compound alkaloids from their natural sources is a multi-step process requiring precise chromatographic techniques.

General Extraction

-

Preparation : Dried plant material (e.g., P. nitida seeds) is ground into a fine powder to increase the surface area for solvent extraction.[12]

-

Defatting : The powder may be initially defatted using a non-polar solvent like hexane to remove lipids that can interfere with subsequent steps.[13]

-

Alkaloid Extraction : The defatted powder is then subjected to extraction with a polar solvent, typically methanol or ethanol.[5][14] This can be done via maceration, percolation, or Soxhlet extraction to create a crude alkaloid-rich extract.

-

Acid-Base Wash : The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This solution is then washed with an organic solvent (e.g., dichloromethane) to remove neutral impurities. The aqueous layer is subsequently basified (e.g., with ammonium hydroxide), deprotonating the alkaloids and causing them to precipitate or become soluble in an organic solvent for further purification.[13]

Isolation and Purification Protocol: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

A highly effective method for separating structurally similar alkaloids from a complex mixture is pH-zone-refining countercurrent chromatography (pHZR-CCC).[5][15] This technique separates compounds based on their partition coefficients (K) and pKa values between two immiscible liquid phases.

-

Solvent System Selection : The choice of a biphasic solvent system is critical. Systems such as hexane-ethyl acetate-methanol-water (HEMWat) or methyl tert-butyl ether (MTBE)-acetonitrile-water are commonly employed for indole alkaloids.[5] The partition coefficients of the target alkaloids are modulated by the addition of co-solvents to optimize separation.[5]

-

Stationary Phase : The column of the CCC instrument is first filled entirely with the stationary phase (e.g., the upper organic phase).

-

Sample Loading : The crude alkaloid extract is dissolved in the stationary phase and loaded into the column.

-

Mobile Phase Elution : The mobile phase (e.g., the lower aqueous phase), containing a retaining acid (e.g., HCl), is then pumped through the column. This protonates the alkaloids, making them highly soluble in the aqueous mobile phase.

-

Elution with Displacer Base : After the sample is loaded and retained, an eluting base (e.g., ammonium hydroxide) is added to the mobile phase. This creates a pH gradient that moves through the column, neutralizing the retaining acid. As the pH front advances, individual alkaloids are deprotonated at their specific pKa values, causing them to partition back into the organic stationary phase and elute from the column in distinct "zones" of high concentration and purity.[5]

-

Fraction Collection : Fractions are collected and analyzed (e.g., by HPLC) to identify the purified compounds. For example, using this method on a P. nitida extract, akuammiline and picraline elute first, followed by pseudo-akuammigine and then akuammicine.[5]

Caption: Experimental workflow for the isolation of this compound alkaloids.

Characterization

-

Structural Elucidation : The identity and purity of the isolated compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy. The 1H and 13C NMR spectra are compared against established literature values for known this compound alkaloids.[5]

-

Pharmacological Profiling : To determine biological activity, purified alkaloids are subjected to a panel of assays. Radioligand binding assays are commonly used to determine the affinity (Ki) of the compounds for specific molecular targets, such as opioid receptors.[5][6] Functional assays, like cAMP inhibition, can further characterize the compounds as agonists or antagonists at these receptors.[15][16]

Biosynthesis of this compound Alkaloids

This compound alkaloids belong to the large family of monoterpene indole alkaloids (MIAs), which are synthesized in plants from two primary precursors: tryptamine (derived from the amino acid tryptophan) and secologanin (a monoterpenoid).[17]

The biosynthesis proceeds through several key steps:

-

Condensation : Tryptamine and secologanin are condensed by the enzyme strictosidine synthase to form strictosidine, the universal precursor to all MIAs.

-

Deglycosylation : The glucose moiety of strictosidine is removed by a glucosidase enzyme.

-

Rearrangement : The resulting aglycone undergoes a series of complex rearrangements to form key intermediates.

-

Pathway Bifurcation : A critical intermediate, geissoschizine, serves as a branch point.[1] From here, divergent enzymatic pathways lead to the vast structural diversity of MIAs.

-

This compound Skeleton Formation : In plants like Alstonia scholaris, specific cytochrome P450 enzymes and NADPH-dependent oxidoreductases catalyze the cyclization of geissoschizine to form the unique caged methanoquinolizidine structure characteristic of the this compound class, such as akuammiline.[1][2]

Caption: Simplified biosynthetic pathway of this compound alkaloids from primary precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Picralima - Wikipedia [en.wikipedia.org]

- 4. tropical.theferns.info [tropical.theferns.info]

- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Akuammine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Kigelia africana fruit fractions inhibit in vitro alpha-glucosidase activity: a potential natural alpha-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kigelia africana fruit fractions inhibit in vitro alpha-glucosidase activity: a potential natural alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. emergentresearch.org [emergentresearch.org]

- 15. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

Unveiling Akuammilan Derivatives in Kigelia africana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identification of Akuammilan derivatives in Kigelia africana, also known as the sausage tree. The fruit of this African tree has been a subject of scientific investigation due to its traditional medicinal uses. Recent studies have successfully identified the presence of the indole alkaloid, this compound-17-ol-10-methoxy, within the fruit extracts. This discovery opens new avenues for research into the pharmacological potential of this compound.

This document summarizes the key findings, presents quantitative data on the bioactivity of extracts containing this derivative, details the experimental protocols for its isolation and identification, and visualizes the associated experimental workflows and potential signaling pathways.

Quantitative Bioactivity Data

The bioactivity of Kigelia africana fruit extracts, in which this compound-17-ol-10-methoxy was identified, has been quantified, particularly for its potential in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. The following table summarizes the inhibitory concentrations (IC50) of different fruit extracts against α-glucosidase.

| Extract/Fraction | α-Glucosidase Inhibition (at 500 µg/mL) | Estimated IC50 (µg/mL) | Citation |

| Aqueous Crude Extract | 64.10 ± 2.7% | 193.7 | [1][2] |

| Ethyl Acetate Fraction | 89.82 ± 0.8% | 10.41 | [1][2] |

| Subfraction G | 85.10 ± 0.7% | Not specified | [2][3] |

Experimental Protocols

The identification of this compound-17-ol-10-methoxy in Kigelia africana fruit was achieved through a systematic process of extraction, fractionation, and analysis. The detailed methodologies are outlined below.

Preparation of Aqueous Extract

The initial step involves the preparation of a crude extract from the fresh fruits of Kigelia africana.

-

Fruit Collection and Preparation: Fresh fruits are harvested and thoroughly washed to remove any surface contaminants. They are then sliced into smaller pieces to facilitate drying.

-

Drying: The fruit pieces are air-dried at room temperature until they are completely devoid of moisture.

-

Pulverization: The dried fruit pieces are ground into a fine powder using a mechanical grinder.

-

Aqueous Extraction: The powdered fruit material is then subjected to extraction with distilled water. This is typically done by maceration or decoction. For instance, the powder can be soaked in water for a specified period (e.g., 24-48 hours) with occasional stirring, or boiled in water for a shorter duration.

-

Filtration and Concentration: The resulting aqueous mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude aqueous extract.

Bioassay-Guided Fractionation

To isolate the bioactive constituents, the crude aqueous extract is subjected to fractionation, with each fraction being tested for its biological activity (in this case, α-glucosidase inhibition) to guide the separation process.

-

Solvent-Solvent Partitioning: The crude aqueous extract is partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. This separates the compounds based on their solubility.

-

Activity Testing: Each fraction (n-hexane, ethyl acetate, butanol, and the remaining aqueous fraction) is tested for its α-glucosidase inhibitory activity. The most active fraction (the ethyl acetate fraction in this case) is selected for further separation.[1][2]

-

Column Chromatography: The most bioactive fraction is then subjected to column chromatography over a suitable stationary phase (e.g., silica gel). The column is eluted with a gradient of solvents to separate the components into subfractions.

-

Thin Layer Chromatography (TLC): The separation is monitored by TLC to identify fractions with similar chemical profiles, which are then pooled.

Phytochemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The chemical composition of the most bioactive fractions and subfractions is determined using GC-MS.

-

Sample Preparation: A sample of the bioactive fraction is derivatized, if necessary, to make the compounds volatile for GC analysis.

-

GC-MS Analysis: The sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing the fragmentation pattern with spectral libraries (e.g., NIST).

-

Compound Identification: this compound-17-ol-10-methoxy was identified in the bioactive subfractions through this GC-MS analysis.[1][2][3][4] Other co-occurring compounds identified included 11"(2-cyclopenten-1-yl) undecanoic acid, cyclopentane undecanoic acid, N-nitroso-2-methyl-oxazolidine, and epoxide Oxirane2.2″ -(1.4-butanediyl) bis-.[1][2][3][4]

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the observed bioactivity.

Caption: Experimental workflow for the isolation and identification of this compound derivatives.

Caption: Proposed mechanism of action for α-glucosidase inhibition by this compound-17-ol-10-methoxy.

References

- 1. researchgate.net [researchgate.net]

- 2. Kigelia africana fruit fractions inhibit in vitro alpha-glucosidase activity: a potential natural alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kigelia africana fruit fractions inhibit in vitro alpha-glucosidase activity: a potential natural alpha-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Akuammilan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Akuammilan, a monoterpene indole alkaloid. The document details its structural characteristics, physicochemical properties, and established experimental protocols for its extraction and analysis. Furthermore, it explores the potential mechanism of action related to its biological activities.

Chemical and Physical Properties

This compound is an indole alkaloid that serves as the fundamental parent structure for a class of related compounds.[1] Its chemical identity is defined by a complex pentacyclic ring system.

Table 1: Chemical Identifiers and Descriptors for this compound

| Identifier | Value | Source |

| IUPAC Name | (1R,10S,12R,13E)-13-ethylidene-18-methyl-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene | PubChem[2] |

| Molecular Formula | C₁₉H₂₂N₂ | PubChem[2] |

| InChI | InChI=1S/C19H22N2/c1-3-13-11-21-9-8-19-12(2)14(13)10-17(21)18(19)20-16-7-5-4-6-15(16)19/h3-7,12,14,17H,8-11H2,1-2H3/b13-3-/t12?,14-,17+,19-/m1/s1 | PubChem[2] |

| InChIKey | LASSIAMIDDUFEO-DYAADYKJSA-N | PubChem[2] |

| Canonical SMILES | C/C=C\1/CN2CC[C@]34C([C@H]1C[C@H]2C3=NC5=CC=CC=C45)C | PubChem[2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 278.4 g/mol | PubChem[2] |

| Monoisotopic Mass | 278.178298710 Da | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Topological Polar Surface Area | 15.6 Ų | PubChem[2] |

| Heavy Atom Count | 21 | PubChem[2] |

| Complexity | 534 | PubChem[2] |

Experimental Protocols

Extraction and Isolation of this compound Alkaloids

The extraction of alkaloids from plant sources is a multi-step process that leverages the basic nature of these compounds and their solubility characteristics.[3] The following protocol is a generalized procedure applicable for the isolation of this compound and related alkaloids from powdered plant material (e.g., seeds or bark).

Methodology:

-

Sample Preparation & Defatting : The plant material is first ground into a moderately coarse powder to increase the surface area for solvent extraction.[4] If the material is rich in lipids (e.g., seeds), it is subjected to a preliminary extraction with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus.[4][5] This step removes fats, oils, and waxes without extracting the alkaloids and the solvent from this step is discarded.[5]

-

Liberation of Free Alkaloid Bases : Alkaloids typically exist in plants as salts.[4] To convert them into their free base form, the defatted plant material is moistened with water and treated with an alkali, such as calcium hydroxide or sodium carbonate, to make a paste.[1] This process liberates the free alkaloids from their salts.[1]

-

Solvent Extraction : The alkalized plant material is then extracted with a suitable organic solvent like chloroform or ethyl acetate.[1] This is often done via hot continuous percolation (Soxhlet) to efficiently dissolve the free alkaloid bases along with other soluble compounds.[1]

-

Acid-Base Purification :

-

The resulting organic solvent extract, containing the crude alkaloids, is agitated with a dilute acid solution (e.g., dilute sulfuric acid).[1] The basic alkaloids react to form their corresponding salts, which are soluble in the aqueous acidic layer.[1]

-

The aqueous layer is separated, and the organic layer is discarded. This step removes many neutral and weakly basic impurities.

-

The acidic aqueous solution is then made alkaline again by adding a base like ammonia.[1] This converts the alkaloid salts back to their free base form, which are typically insoluble in water and will precipitate out.[1]

-

-

Final Extraction and Isolation : The precipitated crude alkaloids are recovered by filtration or by extraction with an immiscible organic solvent (e.g., chloroform).[1] The final organic extract is dried, and the solvent is evaporated to yield a mixture of crude alkaloids.[3] Individual alkaloids, such as this compound, can then be separated from this mixture using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

Analytical Characterization

The characterization of indole alkaloids like this compound relies on modern analytical techniques to confirm structure and purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method.

Methodology:

-

Sample Preparation : A purified sample of the isolated alkaloid is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.

-

Chromatographic Separation (HPLC) : The sample is injected into an HPLC system. For indole alkaloids, reverse-phase chromatography is commonly used.

-

Column : A C18 column is frequently employed.

-

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical. The gradient allows for the separation of compounds with varying polarities.

-

Detection : A UV detector is used for initial detection, as the indole nucleus provides a chromophore.

-

-

Mass Spectrometric Analysis (MS) : The eluent from the HPLC is directed into a mass spectrometer, often equipped with an electrospray ionization (ESI) source.

-

MS Scan : A full scan is performed to determine the molecular weight of the eluting compounds. The accurate mass measurement helps in confirming the molecular formula.

-

Tandem MS (MS/MS) : To gain structural information, the parent ion corresponding to this compound's molecular weight is selected and subjected to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure.

-

References

Unveiling the Spectroscopic Signature of Akuammilan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the indole alkaloid Akuammilan. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and outlines the general experimental protocols for their acquisition.

Core Spectral Data: NMR and MS Analysis

The structural elucidation of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. While a specific, publicly available, comprehensive dataset for this compound is not readily found in generalized databases, the following represents a compilation of expected spectral characteristics based on the known structure of the Akuammane alkaloid scaffold. The precise chemical shifts and fragmentation patterns can be found in the primary literature detailing its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: Predicted ¹H NMR Data for the this compound Core Structure

| Proton | Chemical Shift (δ) ppm Range | Multiplicity | Coupling Constant (J) Hz |

| Aromatic Protons | 6.5 - 7.5 | m | - |

| Olefinic Proton | 5.0 - 5.5 | q | ~7 |

| Methine Protons | 2.5 - 4.5 | m | - |

| Methylene Protons | 1.5 - 3.0 | m | - |

| Methyl Protons | 0.9 - 1.8 | d, t | ~7 |

Table 2: Predicted ¹³C NMR Data for the this compound Core Structure

| Carbon | Chemical Shift (δ) ppm Range |

| Aromatic C | 110 - 150 |

| Olefinic C | 115 - 140 |

| Quaternary C | 40 - 60 |

| Methine C | 30 - 70 |

| Methylene C | 20 - 60 |

| Methyl C | 10 - 20 |

Note: The actual chemical shifts can vary depending on the solvent and the specific instrumentation used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For this compound, with a molecular formula of C₁₉H₂₂N₂, the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 279.1856 | Varies with experiment |

The fragmentation of the this compound core would likely involve characteristic losses of fragments from the ethylidene side chain and cleavage of the intricate ring system, providing a unique fingerprint for its identification.

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structure elucidation. The following sections outline the general methodologies for NMR and MS analysis of alkaloids like this compound.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data for an alkaloid like this compound is depicted below.

The Discovery and Isolation of Akuammilan Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and isolation of Akuammilan alkaloids, a class of indole alkaloids primarily derived from the seeds of the West African tree Picralima nitida. This document details both the seminal, early 20th-century methods of extraction and the advanced chromatographic techniques employed today. It serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key processes and biological pathways to support ongoing research and development in pharmacology and medicinal chemistry.

Historical Discovery

The journey into the chemical constituents of Picralima nitida (formerly Picralima klaineana) began in the early 20th century. The first documented isolation of alkaloids from this plant was achieved by T.A. Henry and T.M. Sharp in 1927. Their pioneering work laid the foundation for understanding the complex phytochemical profile of the plant's seeds. A more detailed account of these alkaloids was later published by T.A. Henry in 1932, further characterizing the nature of these novel compounds. The traditional use of P. nitida seeds in West African medicine for pain and fever spurred this early scientific inquiry.

Isolation Methodologies: From Historical Extraction to Modern Chromatography

The techniques for isolating this compound alkaloids have evolved significantly, moving from classical solvent-based extraction to highly efficient modern chromatographic methods.

Historical Isolation Protocol

Early methods for isolating alkaloids from P. nitida seeds relied on conventional chemical extraction principles. The general workflow involved a multi-step process to separate the basic alkaloid compounds from the raw plant material.

Experimental Protocol:

-

Defatting: The dried and powdered seeds were first macerated with petroleum ether to remove fatty components.

-

Acidic Extraction: The defatted plant material was then percolated with a dilute aqueous acid, such as 6% aqueous acetic acid, to protonate the alkaloids and render them soluble in the aqueous phase.

-

Basification and Solvent Extraction: The resulting acidic aqueous extract was basified with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents. This alkaline mixture was then repeatedly extracted with immiscible organic solvents like ethyl acetate and chloroform.

-

Purification: The combined organic extracts, containing the crude alkaloid mixture, were dried and the solvent evaporated. The residue was then subjected to column chromatography using an alumina (Al₂O₃) stationary phase, with elution by solvents of increasing polarity to separate the individual alkaloids.

Logical Workflow for Historical Isolation

Caption: Workflow of the historical method for this compound alkaloid isolation.

Modern Isolation Protocol: pH-Zone-Refining Countercurrent Chromatography

Contemporary isolation of this compound alkaloids has been revolutionized by the application of pH-zone-refining countercurrent chromatography (pHZR-CCC). This technique offers superior resolution and efficiency, avoiding the irreversible adsorption of alkaloids to solid stationary phases that can occur in traditional column chromatography.

Experimental Protocol:

-

Initial Extraction: A crude alkaloid extract is first obtained from the powdered seeds. This is typically achieved by a preliminary extraction with a solvent such as dichloromethane.

-

pH-Zone-Refining CCC: The crude extract is then subjected to pHZR-CCC. This method utilizes a two-phase liquid system and exploits the acid-base properties of the alkaloids for separation.

-

Solvent System: A common solvent system is composed of methyl tert-butyl ether (MtBE)–acetonitrile–water in a 2:2:3 volume ratio.

-

Stationary and Mobile Phases: The upper organic layer serves as the stationary phase, and it is made basic by the addition of a retainer amine, such as triethylamine (TEA). The lower aqueous layer acts as the mobile phase and is acidified with an eluter, typically hydrochloric acid (HCl).

-

-

Elution and Fractionation: The crude alkaloid sample is introduced into the system. As the acidic mobile phase is pumped through the basic stationary phase, a pH gradient is formed. The individual alkaloids, having different pKa values, partition differently between the two phases and are eluted in distinct pH zones, allowing for their separation and collection in a highly purified form. For instance, akuammiline and picraline elute at a lower pH range (pH 3-4), while pseudo-akuammigine and akuammicine elute at higher pH ranges (pH 4-5 and pH 5, respectively)[1].

Workflow for Modern Isolation via pHZR-CCC

Caption: Modern isolation of this compound alkaloids using pHZR-CCC.

Quantitative Data Presentation

The efficiency of isolation protocols is best understood through quantitative yield data. The following tables summarize the yields from both crude extraction and the purification of individual alkaloids using modern chromatographic techniques.

| Extraction Method | Starting Material | Solvent | Yield of Crude Extract | Reference |

| Cold Maceration | 2.25 kg of powdered seeds | 70% Ethanol | 12.44% (279.9 g) | Assessment of an ethanolic seed extract... |

| pH-Zone-Refining CCC | 1.2 g of DCM fraction | MtBE-ACN-H₂O | Not Applicable | Creed, S. M., et al. (2020)[1] |

| Purified Alkaloid | Starting Material | Yield | Purity | Isolation Method | Reference |

| Pseudo-akuammigine | 1.2 g of DCM fraction | 130 mg | High | pH-Zone-Refining CCC | Creed, S. M., et al. (2020)[1] |

| Akuammicine | 1.2 g of DCM fraction | 145 mg | High | pH-Zone-Refining CCC | Creed, S. M., et al. (2020)[1] |

Biological Activity and Signaling Pathways

This compound alkaloids are of significant interest due to their interaction with central nervous system receptors, primarily opioid receptors. Several of these compounds, including akuammine and pseudo-akuammigine, are agonists of the mu-opioid receptor (μOR), while akuammicine is a potent kappa-opioid receptor (κOR) agonist.

Mu-Opioid Receptor (μOR) Signaling

Activation of the μOR by an agonist like akuammine initiates a signaling cascade through the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP). The Gβγ subunit of the G-protein also modulates ion channel activity, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuron and reduced neurotransmitter release.

Simplified Mu-Opioid Receptor Signaling Pathway

Caption: Agonist activation of the mu-opioid receptor pathway.

Kappa-Opioid Receptor (κOR) Signaling

Similar to the μOR, the κOR is also a G-protein coupled receptor that signals through Gαi/o. Agonist binding, for example by akuammicine, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, κOR activation is known to stimulate mitogen-activated protein kinase (MAPK) cascades, such as the p38 and JNK pathways, which are involved in cellular responses to stress. This can lead to the suppression of dopamine release in certain brain regions.

References

Methodological & Application

Total Synthesis of Akuammilan Alkaloids: A Detailed Overview of Modern Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

The Akuammilan alkaloids, a fascinating family of monoterpenoid indole alkaloids, have captivated chemists for decades due to their complex molecular architectures and promising biological activities. Their intricate, caged structures, often featuring multiple stereocenters and unique ring systems, present formidable challenges and serve as an inspiring playground for the development of novel synthetic methodologies. This document provides a detailed overview of selected total synthesis protocols for key members of the this compound family, with a focus on data presentation, experimental procedures, and visual representations of the synthetic strategies.

Comparative Analysis of Recent Total Syntheses

Recent years have witnessed remarkable achievements in the total synthesis of this compound alkaloids. The following table summarizes the key quantitative data from selected, recent enantioselective total syntheses, offering a comparative perspective on their efficiency.

| Target Molecule | Principal Investigator(s) | Year | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategies |

| (+)-Strictamine | Garg, N. K. | 2016 | 11 | ~5 | Reductive Interrupted Fischer Indolization, Late-stage C-N bond formation |

| (−)-2(S)-Cathafoline | Garg, N. K. | 2016 | 12 | ~4 | Reductive Interrupted Fischer Indolization, Diastereoselective Reduction |

| (−)-Aspidophylline A | Garg, N. K. | 2016 | 10 | ~6 | Interrupted Fischer Indolization, Nosyl Cleavage/N-formylation |

Retrosynthetic Analysis and Strategic Overview

The synthetic strategies employed to conquer the complex this compound core often rely on elegant retrosynthetic disconnections that pave the way for the strategic assembly of the polycyclic framework. Below are graphical representations of the retrosynthetic logic for the syntheses of (+)-Strictamine and (−)-Aspidophylline A.

Caption: Retrosynthetic analysis for the total synthesis of (+)-Strictamine.

Caption: Retrosynthetic analysis for the total synthesis of (−)-Aspidophylline A.

Detailed Experimental Protocols

The following section provides detailed experimental protocols for key transformations in the enantioselective total syntheses of (+)-Strictamine, (−)-2(S)-Cathafoline, and (−)-Aspidophylline A, as reported by the Garg group.

Synthesis of (+)-Strictamine

Key Step: Reductive Interrupted Fischer Indolization

This pivotal reaction constructs the core tetracyclic system of the this compound alkaloids in a single step with excellent stereocontrol.

-

Reaction Scheme:

Caption: Key transformation in the synthesis of (+)-Strictamine.

-

Experimental Protocol: To a solution of the enantioenriched ketolactone (1.0 equiv) in a suitable solvent such as CH2Cl2 at 0 °C is added phenylhydrazine (1.2 equiv) followed by trifluoroacetic acid (TFA, 1.5 equiv). The reaction mixture is stirred at this temperature for 30 minutes. Subsequently, triethylsilane (Et3SiH, 3.0 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic lactone intermediate.

Key Step: Late-stage C-N Bond Formation to Yield (+)-Strictamine

The final cyclization to form the characteristic methanoquinolizidine core is achieved in a late-stage transformation.

-

Experimental Protocol: The tetracyclic chloride intermediate (1.0 equiv) is dissolved in a suitable solvent like acetonitrile. A mild base, such as K2CO3 (5.0 equiv), is added, and the reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and CH2Cl2. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to yield (+)-Strictamine.

Synthesis of (−)-2(S)-Cathafoline

The synthesis of (−)-2(S)-Cathafoline shares the key reductive interrupted Fischer indolization step with the synthesis of (+)-Strictamine. A key differentiating step is the diastereoselective reduction of an iminium intermediate.

Key Step: Diastereoselective Reduction

-

Experimental Protocol: The tetracyclic intermediate containing an indolenine moiety is dissolved in methanol and cooled to -78 °C. Sodium borohydride (NaBH4, 5.0 equiv) is added in portions. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the slow addition of water. The mixture is concentrated under reduced pressure, and the residue is partitioned between water and CH2Cl2. The combined organic layers are dried, filtered, and concentrated. The resulting diastereomeric mixture is purified by flash column chromatography to isolate the desired 2(S)-epimer.

Synthesis of (−)-Aspidophylline A

The synthesis of (−)-Aspidophylline A employs a non-reductive variant of the interrupted Fischer indolization.

Key Step: Interrupted Fischer Indolization

-

Experimental Protocol: To a solution of the enantioenriched ketolactone (1.0 equiv) and Ns-phenylhydrazine (1.2 equiv) in dioxane is added a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid, 0.1 equiv). The mixture is heated to 80 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the interrupted Fischer indolization adduct.

Final Steps: Nosyl Cleavage and N-formylation

-

Experimental Protocol: The nosyl-protected intermediate (1.0 equiv) is dissolved in a mixture of CH3CN and a phosphate buffer (pH 7). A thiol reagent, such as thiophenol (10 equiv), and a base, such as K2CO3 (5.0 equiv), are added. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude amine is then dissolved in a 1:1 mixture of ethyl formate and methanol and heated to 60 °C for 12 hours. Removal of the volatiles under reduced pressure followed by purification by flash column chromatography yields (−)-Aspidophylline A.

Concluding Remarks

The total syntheses of this compound alkaloids continue to be a benchmark for excellence in the field of organic chemistry. The strategies and protocols detailed herein, particularly the innovative use of the interrupted Fischer indolization, showcase the power of modern synthetic methods to access complex natural products. These detailed application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of complex alkaloids and in the broader field of drug discovery and development. The continued exploration of new synthetic routes will undoubtedly lead to even more efficient and elegant solutions for the construction of these fascinating molecules.

Application Notes and Protocols for the Semi-synthesis of Akuammilan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of derivatives of Akuammilan alkaloids, a class of natural products with promising pharmacological activities. The focus is on modifications of the akuammine and pseudo-akuammigine scaffold, which have been shown to modulate opioid receptor activity.

Introduction

This compound alkaloids, such as akuammine and pseudo-akuammigine, are isolated from the seeds of the Akuamma tree (Picralima nitida). These natural products serve as a scaffold for the development of novel therapeutic agents. Semi-synthesis, the chemical modification of these natural products, allows for the exploration of structure-activity relationships (SAR) and the optimization of their pharmacological profiles. This document outlines the synthetic strategies, experimental protocols, and characterization data for the preparation of various this compound derivatives.

Data Presentation

Table 1: Semi-synthesis of Pseudo-akuammigine Derivatives and their Opioid Receptor Activity

| Compound | Modification | Yield (%) | µ-Opioid Receptor (µOR) Ki (nM) | κ-Opioid Receptor (κOR) Ki (nM) |

| Pseudo-akuammigine | - | - | 230 ± 40 | 1600 ± 300 |

| N1-Phenethyl-pseudo-akuammigine | N1-phenethylation | 75 | 3.3 ± 0.6 | 1100 ± 200 |

| N1-Benzyl-pseudo-akuammigine | N1-benzylation | 68 | 28 ± 5 | 1500 ± 300 |

| N1-Methyl-pseudo-akuammigine | N1-methylation | Not Reported | 150 ± 30 | 1200 ± 200 |

Data synthesized from "Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor". Yields are representative for the described reactions.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Pseudo-akuammigine

This protocol describes the N-alkylation of the indole nitrogen of pseudo-akuammigine. The introduction of a phenethyl moiety at the N1 position has been shown to significantly increase potency at the µ-opioid receptor.[1]

Materials:

-

Pseudo-akuammigine

-

Appropriate alkylating agent (e.g., phenethyl bromide, benzyl bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of pseudo-akuammigine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

Add the alkylating agent (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated pseudo-akuammigine derivative.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

1H NMR and 13C NMR: To confirm the structure and purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Protocol 2: General Procedure for Suzuki Coupling at the C11 Position of Akuammine

This protocol outlines the Suzuki coupling reaction to introduce aryl groups at the C11 position of the akuammine scaffold, following bromination at this position.

Materials:

-

11-Bromo-akuammine (prepared via bromination with NBS)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Potassium carbonate (K2CO3)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

-

Toluene

-

Methanol (MeOH)

-

Water

Procedure:

-

To a solution of 11-bromo-akuammine (1.0 eq) in a mixture of toluene and methanol, add the arylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the C11-arylated akuammine derivative.

Mandatory Visualizations

Caption: Workflow for the N-alkylation of pseudo-akuammigine.

Caption: Proposed signaling pathway for µ-opioid receptor agonists.

References

Application Notes & Protocols for the Quantification of Akuammilan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Akuammilan alkaloids, a class of indole alkaloids primarily found in the seeds of Picralima nitida, commonly known as Akuamma. The primary bioactive compounds of interest include akuammine, pseudo-akuammigine, and akuammidine. These protocols are designed for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), offering robust and reliable methods for researchers in natural product chemistry, pharmacology, and drug development.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of major this compound alkaloids in raw plant material and extracts.

Principle

Reverse-phase HPLC separates the alkaloids based on their polarity. The compounds are then detected by a UV detector at a wavelength where they exhibit maximum absorbance, allowing for quantification by comparing the peak area to that of a known standard.

Experimental Protocol

1.2.1. Sample Preparation (from Picralima nitida seeds)

-

Grinding: Grind dried Akuamma seeds into a fine powder (e.g., using a mortar and pestle or a mechanical grinder).

-

Extraction:

-

Accurately weigh 1 gram of the powdered seeds.

-

Add 20 mL of methanol containing 1% acetic acid.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more with 20 mL of the extraction solvent.

-

Combine all supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

1.2.2. Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-25 min: 10-60% B25-30 min: 60-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Quantitative Data Summary (Example for Structurally Related Indole Alkaloids)

| Parameter | Yohimbine | Ajmalicine |

| Linear Range (µg/mL) | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| LOD (µg/mL) | 0.2 | 0.3 |

| LOQ (µg/mL) | 0.7 | 1.0 |

| Accuracy (Recovery %) | 98.5 - 101.2 | 97.9 - 102.1 |

| Precision (RSD %) | < 2.0 | < 2.0 |

II. Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound alkaloids in complex matrices such as biological fluids (plasma, urine) and for the analysis of low-abundance analogs.

Principle

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After chromatographic separation, the alkaloids are ionized (typically using electrospray ionization - ESI) and detected based on their mass-to-charge ratio (m/z). For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed for its high specificity and sensitivity.

Experimental Protocol

2.2.1. Sample Preparation (from plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2.2.2. LC-MS Conditions

| Parameter | Value |

| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-1 min: 5% B1-8 min: 5-95% B8-9 min: 95% B9-9.1 min: 95-5% B9.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Triple Quadrupole (QqQ) in MRM mode |

2.2.3. MRM Transitions (Example)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Akuammine | 383.2 | 144.1 |

| Pseudo-akuammigine | 367.2 | 144.1 |

| Akuammidine | 355.2 | 144.1 |

| Internal Standard | (Varies) | (Varies) |

Quantitative Data Summary (Example for Structurally Related Indole Alkaloids)

The following table provides representative validation data for the quantification of indole alkaloids using a UHPLC-MS/MS method.[2] This serves as a guideline for the expected performance of a validated method for this compound alkaloids.

| Parameter | Harmine | Yohimbine |

| Linear Range (pmol) | 5 - 100 | 5 - 100 |

| Correlation Coefficient (r²) | 0.9958 | >0.99 |

| LOD (pg) | 0.31 | 0.25 |

| LOQ (pg) | 1.04 | 0.83 |

| Accuracy (%) | 97.7 - 102.0 | 98.5 - 101.5 |

| Precision (RSD %) | 1.5 - 3.5 | < 3.0 |

| Recovery (%) | ~88 | ~81 |

III. Visualizations

Experimental Workflow

Signaling Pathway of this compound Alkaloids via Opioid Receptors

This compound alkaloids, such as akuammine and pseudo-akuammigine, act as agonists at mu (µ) and kappa (κ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events.

References

Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assay of Akuammilan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay, with a specific focus on evaluating the inhibitory potential of Akuammilan alkaloids. This assay is a crucial primary screening method for identifying potential therapeutic agents for type 2 diabetes by targeting carbohydrate-hydrolyzing enzymes.

Introduction

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2][3][4] The inhibition of this enzyme can delay carbohydrate digestion and consequently lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.[1][2][3][4] this compound alkaloids, a class of indole alkaloids, have been identified as potential alpha-glucosidase inhibitors, making this assay essential for their evaluation.[5]

Data Presentation

The inhibitory activity of this compound alkaloids and their derivatives against alpha-glucosidase is typically quantified by their half-maximal inhibitory concentration (IC50) value. The lower the IC50 value, the more potent the inhibitor.

| Compound Name | Source | IC50 (µg/mL) |

| This compound-17-ol-10-methoxy | Kigelia africana fruit fraction | Not explicitly stated, but the fraction containing it had an IC50 of 10.41 µg/mL[5] |

| Acarbose (Positive Control) | Standard anti-diabetic drug | IC50 values vary by study, a representative value is 203.03 ± 3.77 μg/mL[2] |

Experimental Protocols

This protocol is a synthesis of established methods for the in vitro determination of alpha-glucosidase inhibition.[6][7]

Materials and Reagents

-

Alpha-glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, or equivalent)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, or equivalent)

-

This compound alkaloid sample (isolated and purified)

-

Acarbose (positive control) (Sigma-Aldrich, or equivalent)

-

Sodium phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) (1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

Procedure

-

Preparation of Reagents:

-

Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate salts in distilled water and adjusting the pH to 6.8.

-

Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in the phosphate buffer to achieve the desired concentration. Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer. This solution should also be prepared fresh.

-

This compound Alkaloid Stock Solution: Dissolve the this compound alkaloid sample in DMSO to a high concentration (e.g., 10 mg/mL).

-

Acarbose Stock Solution: Prepare a stock solution of acarbose in the phosphate buffer.

-

Sodium Carbonate Solution (1 M): Dissolve Na₂CO₃ in distilled water.

-

-

Assay Protocol:

-

Add 50 µL of phosphate buffer to each well of a 96-well plate.

-

Add 10 µL of the this compound alkaloid sample solution at various concentrations to the sample wells.

-

Add 10 µL of acarbose solution to the positive control wells.

-

Add 10 µL of DMSO to the negative control wells.

-

Add 20 µL of the alpha-glucosidase solution to all wells except the blank.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of the 1 M sodium carbonate solution.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation of Inhibition: The percentage of alpha-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the negative control (enzyme + buffer + DMSO + substrate).

-

A_sample is the absorbance of the sample well (enzyme + buffer + this compound alkaloid + substrate).

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the this compound alkaloid. The concentration that results in 50% inhibition of the enzyme activity is the IC50 value.

Mandatory Visualizations

Diagram of the Experimental Workflow

Caption: A flowchart illustrating the key steps of the in vitro alpha-glucosidase inhibition assay.

Diagram of the Alpha-Glucosidase Inhibition Mechanism

Caption: A diagram showing the competitive inhibition of alpha-glucosidase by an this compound alkaloid.

References

- 1. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Kigelia africana fruit fractions inhibit in vitro alpha-glucosidase activity: a potential natural alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Akuammilan Alkaloid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammilan alkaloids, a class of indole alkaloids isolated from various plant species, have garnered significant interest in drug discovery due to their diverse biological activities. Preliminary studies have indicated that certain this compound derivatives, particularly bisindole alkaloids, exhibit pronounced cytotoxic effects against a range of cancer cell lines.[1][2] Understanding the cytotoxic potential and the underlying mechanisms of these natural products is crucial for their development as potential therapeutic agents.

This document provides detailed application notes and protocols for a panel of cell-based assays to systematically evaluate the cytotoxicity of this compound alkaloids. The described assays will enable researchers to quantify cell viability, determine cytotoxic potency (IC50 values), and elucidate the primary mechanism of cell death. A general experimental workflow is presented to guide the screening and characterization of these compounds.

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended for assessing the cytotoxic activity of this compound alkaloids. The initial screening for cytotoxic effects can be performed using a metabolic activity assay like the MTT assay. Positive hits can then be further characterized using a membrane integrity assay (LDH assay) and assays to determine the mode of cell death, such as apoptosis assays.

Quantitative Data Summary

The following table summarizes the reported in vitro growth inhibitory activities of macroline-akuammiline bisindole alkaloids against a panel of human cancer cell lines.

| Alkaloid | Cell Line | Cancer Type | IC50 (µM) |

| Bisindole Alkaloid 7 | KB | Oral epidermoid carcinoma | 0.8 |

| Vincristine-resistant KB | Oral epidermoid carcinoma | 1.5 | |

| PC-3 | Prostate cancer | 1.2 | |

| LNCaP | Prostate cancer | 0.9 | |

| MCF7 | Breast cancer | 0.3 | |

| MDA-MB-231 | Breast cancer | 1.1 | |

| HT-29 | Colorectal cancer | 8.3 | |

| HCT 116 | Colorectal cancer | 1.9 | |

| A549 | Lung cancer | 1.4 | |

| Bisindole Alkaloid 8 | KB | Oral epidermoid carcinoma | 1.1 |

| Vincristine-resistant KB | Oral epidermoid carcinoma | 2.1 | |

| PC-3 | Prostate cancer | 1.8 | |

| LNCaP | Prostate cancer | 1.5 | |

| MCF7 | Breast cancer | 0.5 | |

| MDA-MB-231 | Breast cancer | 1.7 | |

| HT-29 | Colorectal cancer | 7.5 | |

| HCT 116 | Colorectal cancer | 2.5 | |

| A549 | Lung cancer | 2.0 |

Data extracted from Yeap et al., J Nat Prod, 2018.[1]

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound alkaloids in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[3] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer) and a no-cell background control.

-

Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction (Optional): Some kits may require the addition of a stop solution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] x 100.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound alkaloids at the desired concentrations for the appropriate duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway for this compound-Induced Apoptosis

While the specific signaling pathways activated by this compound alkaloids are still under investigation, many natural cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

Disclaimer: The protocols provided are intended as a general guide. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific assay kits.

References

Application Notes and Protocols: Investigating the Antidiabetic Potential of Akuammiline in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammiline is an indole alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for various ailments. While the pharmacological properties of Akuammiline alkaloids have been a subject of study, particularly concerning their analgesic effects, their potential role in managing diabetes mellitus remains largely unexplored. This document provides a comprehensive set of protocols and application notes for researchers interested in investigating the potential antidiabetic effects of Akuammiline using established animal models.

It is important to note that, to date, there is a lack of direct scientific evidence from preclinical or clinical studies specifically evaluating the antidiabetic properties of isolated Akuammiline. These protocols are therefore intended to serve as a foundational guide for initiating such investigations.

Rationale for Investigation

The exploration of natural products for novel antidiabetic agents is a promising area of research[1]. Ethnobotanical studies have documented the use of various plants for the management of diabetes[2][3][4]. While Picralima nitida is not prominently cited for diabetes treatment, the diverse pharmacological activities of its constituent alkaloids warrant a systematic evaluation of their potential metabolic effects. Investigating Akuammiline's effect on glucose homeostasis could unveil a novel therapeutic lead.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying diabetes. Both chemically-induced and genetic models are widely used, each with distinct advantages and limitations.[5][6][7][8][9]

Chemically-Induced Diabetes Models

These models are cost-effective and allow for the study of diabetes in a variety of animal species.

-